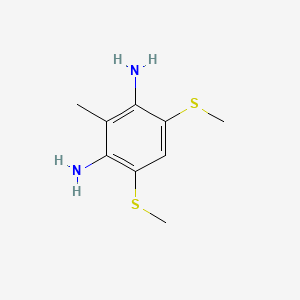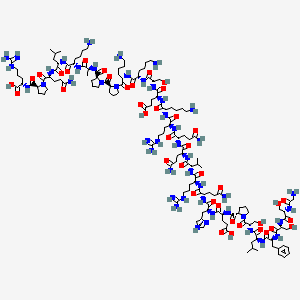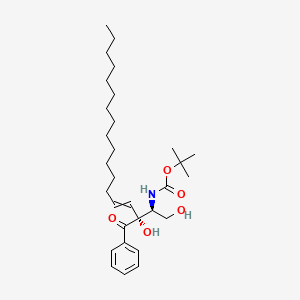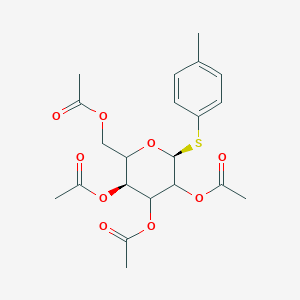
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate: is an organoiodine compound that features a central iodine atom bonded to two 4-methoxyphenyl groups. The iodine atom carries a positive charge, and the tetrafluoroborate anion serves as the counterion, balancing the positive charge of the iodonium cation. This compound is known for its utility in organic synthesis, particularly in iodination reactions.
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is a versatile chemical compound that exhibits a T-shaped molecular geometry around the central iodine atom. The iodine atom forms bonds with two 4-methoxyphenyl groups and carries a positive charge. The compound’s primary targets are unsaturated substrates, as it is capable of selectively reacting with a wide range of these substrates .
Biochemical Pathways
The compound’s reactivity involves different reaction pathways, depending on the structures of the starting materials and the experimental conditions . It is capable of a tuneable reaction with simple cycloalkanols, providing straight and selective access either to omega-iodocarbonyl compounds or to ketones .
Result of Action
The compound’s action results in the iodofunctionalization of its targets . This process involves the introduction of an iodine atom into a molecule, leading to changes in the molecule’s structure and properties. The compound’s ability to selectively react with a wide range of unsaturated substrates makes it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate can be synthesized through the reaction of iodine with 4-methoxyphenyl compounds in the presence of a suitable oxidizing agent and tetrafluoroboric acid. The reaction typically involves the following steps:
Oxidation of Iodine: Iodine is oxidized to form an iodonium intermediate.
Formation of Iodonium Salt: The iodonium intermediate reacts with 4-methoxyphenyl compounds to form the iodonium salt.
Counterion Exchange: The iodonium salt is treated with tetrafluoroboric acid to exchange the counterion, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Iodination: It is commonly used for the iodination of aromatic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution Reactions: Typical nucleophiles include halides, thiols, and amines.
Iodination Reactions: Conditions often involve mild temperatures and the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Iodination: Formation of iodinated aromatic compounds.
Scientific Research Applications
Chemistry: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is widely used in organic synthesis for the selective iodination of aromatic compounds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology and Medicine: In biological research, this compound is used for the modification of biomolecules, such as proteins and nucleic acids, through iodination. It is also explored for its potential in radiolabeling for imaging and diagnostic purposes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to introduce iodine into aromatic compounds makes it valuable for the synthesis of various chemical intermediates.
Comparison with Similar Compounds
- Bis(4-bromophenyl)iodonium Triflate
- Diphenyliodonium Triflate
- Bis(4-fluorophenyl)iodonium Triflate
- Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
- Bis(4-methylphenyl)iodonium Hexafluorophosphate
Uniqueness: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is unique due to the presence of the 4-methoxyphenyl groups, which provide specific electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it distinct from other iodonium compounds.
Properties
IUPAC Name |
bis(4-methoxyphenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPXAGJMHPXDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF4IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)







